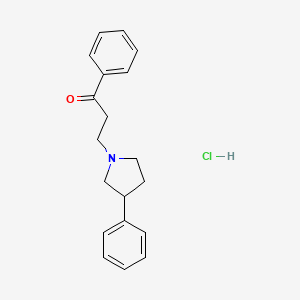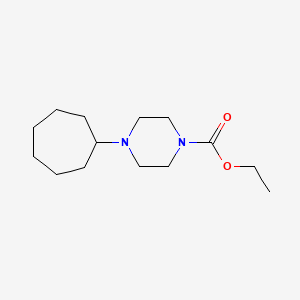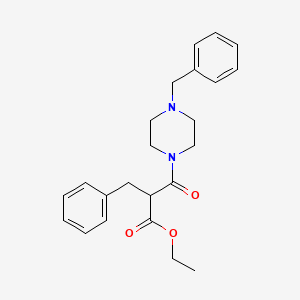![molecular formula C20H24O4 B4997364 4-allyl-2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]benzene](/img/structure/B4997364.png)
4-allyl-2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-allyl-2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]benzene, also known as AMPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
4-allyl-2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]benzene has shown promising results in various scientific research applications. One of the primary areas of interest is its potential as a neuroprotective agent. Studies have shown that this compound can protect neurons from damage caused by oxidative stress and inflammation. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 4-allyl-2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]benzene is not yet fully understood. However, studies have shown that it can modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can reduce the production of reactive oxygen species and inhibit the expression of pro-inflammatory cytokines. Additionally, this compound has been shown to increase the expression of proteins involved in neuronal survival and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 4-allyl-2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]benzene is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been shown to have low toxicity, making it a safe candidate for use in lab experiments. However, one limitation of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability in vivo.
Direcciones Futuras
There are several potential future directions for research on 4-allyl-2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]benzene. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas, such as cancer treatment and anti-inflammatory therapy.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its synthesis method is relatively straightforward, and it has been shown to have low toxicity, making it a safe candidate for use in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Métodos De Síntesis
The synthesis of 4-allyl-2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]benzene involves the reaction of 4-allyl-2-methoxyphenol with 2-(2-phenoxyethoxy)ethanol in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure this compound. The synthesis method is relatively straightforward and has been optimized to produce high yields of this compound.
Propiedades
IUPAC Name |
2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-3-7-17-10-11-19(20(16-17)21-2)24-15-13-22-12-14-23-18-8-5-4-6-9-18/h3-6,8-11,16H,1,7,12-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPHKPFKTVUNIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(5-bromo-2-furyl)methylene]-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4997297.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B4997310.png)
![1-(4-chlorophenyl)-5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4997323.png)
![N-{2-(4-fluorophenyl)-1-[(propylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B4997338.png)



![3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B4997354.png)

![4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4997369.png)
![6-oxo-N-(2-phenylethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4997373.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-fluorophenyl)amino]-2-propanol}](/img/structure/B4997377.png)